molecular formula C8H6F2N2OS B2848501 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS No. 235101-34-5

6-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Cat. No. B2848501
M. Wt: 216.21
InChI Key: PUXOOQNLQPZQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(Difluoromethoxy)-1,3-benzothiazol-2-amine” belongs to a class of organic compounds known as benzothiazoles, which are heterocyclic compounds with a benzene ring fused to a thiazole ring . Difluoromethoxy group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .


Synthesis Analysis

While specific synthesis methods for “6-(Difluoromethoxy)-1,3-benzothiazol-2-amine” are not available, difluoromethylation processes based on X–CF2H bond formation have been developed . These methods involve transferring CF2H to C (sp2) sites in stoichiometric and catalytic modes .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) and computational methodologies . Key interactions such as π–π stacking and H⋯X contacts are often highlighted, underscoring their role in the crystal’s inherent stability and characteristics .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups . For example, properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Medical Imaging Applications

"6-(Difluoromethoxy)-1,3-benzothiazol-2-amine" and related compounds have been instrumental in the development of imaging agents for positron emission tomography (PET) to study brain disorders like Alzheimer's disease. For instance, N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole (PIB) is a PET tracer that binds to amyloid plaques in the brain, enabling the in vivo measurement of cerebral amyloid load in Alzheimer’s disease (AD) and differentiating it from Frontotemporal dementia (FTD) based on amyloid deposition patterns (Engler et al., 2007). This distinction is crucial for accurate diagnosis and treatment planning.

Environmental Monitoring

Research on persistent organic pollutants (POPs), including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs), has revealed the presence of these toxic compounds in various environments. These studies are vital for assessing human and environmental health risks. For example, firefighters from Northern California showed elevated levels of PCDD/Fs and PBDD/Fs, indicating significant exposure to toxic compounds during firefighting activities. Such findings underscore the importance of monitoring and mitigating exposure to hazardous substances in occupational settings (Shaw et al., 2013).

Chemical Analysis and Safety

Studies have also focused on the formation, presence, and health implications of carcinogenic heterocyclic amines in cooked foods. These compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are formed during the cooking of meat at high temperatures. Research in this area contributes to a better understanding of dietary exposure to carcinogens and the development of guidelines for safer food preparation methods (Cross et al., 2005).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and how to work safely with the chemical product . It includes information such as physical data (melting point, boiling point, flash point), toxicity, health effects, first aid, reactivity, storage, disposal, protective equipment, and spill-handling procedures .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, with the development of new and improved methods for its synthesis . Future research may focus on the development of more efficient and selective synthesis methods, as well as the exploration of new applications in pharmaceutical and medicinal chemistry .

properties

IUPAC Name

6-(difluoromethoxy)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXOOQNLQPZQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Synthesis routes and methods

Procedure details

To 4-(difluoromethoxy)aniline (9.55 g, 60 mmol) in acetic acid (90 mL) was added potassium thiocyanate (KSCN) (12.41 mL, 240 mmol). The mixture was stirred for 20 minutes (KSCN dissolved into solution). To this mixture bromine (3.08 mL, 60.0 mmol) in acetic acid (40 mL) was added dropwise over 20 minutes. The reaction was stirred at room temperature overnight. It was poured into a mixture of 800 ml ice water and 200 ml saturated ammonium hydroxide. The product was extracted with ethyl acetate (5×). The organics were combined, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford 6-(difluoromethoxy)benzo[d]thiazol-2-amine (12.6 g, 52.4 mmol, 87% yield) as a yellow solid.
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
12.41 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.08 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.